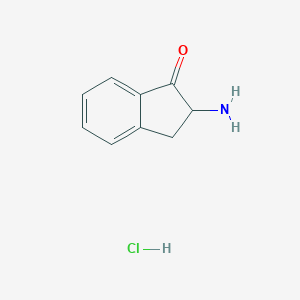

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORFTSYQWUGEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-16-8 | |

| Record name | 6941-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride

Introduction

This compound is a specialized organic compound belonging to the class of α-amino ketones. Its structure is built upon the 1-indanone framework, a privileged scaffold in medicinal chemistry known for its presence in a variety of pharmacologically active agents.[1][2] The introduction of an amino group at the C2 position creates a chiral center and introduces a key functional handle for further synthetic elaboration. As a hydrochloride salt, the compound is typically supplied as a more stable, crystalline solid suitable for laboratory use and as a precursor in multi-step synthetic campaigns.

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. While detailed experimental data for this specific molecule is limited in public literature, this document synthesizes available information with established principles of organic chemistry to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its physicochemical characteristics, propose a logical synthetic pathway, predict its spectroscopic signature, and discuss its potential reactivity and applications in modern chemical research.

Physicochemical Properties

The fundamental properties of a chemical entity are critical for its handling, storage, and application in synthetic protocols. The available data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 6941-16-8 | [3] |

| Molecular Formula | C₉H₁₀ClNO | [3] |

| Molecular Weight | 183.64 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder (Predicted) | Inferred from similar compounds[4] |

| Purity | ≥95.0% (Typical) | [3] |

| Stability | Stable under normal, dry conditions.[5] | Inferred from general chemical principles |

| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents. | Inferred from hydrochloride salt structure |

As a hydrochloride salt of a primary amine, the compound is expected to be acidic in aqueous solution. The presence of the ketone and the aromatic ring contributes to moderate lipophilicity, while the ammonium salt form ensures significant water solubility. It should be stored in a cool, dry, well-ventilated place, away from strong bases and oxidizing agents to prevent degradation.[5]

Synthesis and Structural Elucidation

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a robust synthesis can be designed based on well-established transformations of the 1-indanone core. A logical and common approach for the introduction of an α-amino group is via α-halogenation followed by nucleophilic substitution.

Proposed Synthetic Workflow

The proposed two-step synthesis starts from commercially available 1-indanone. The first step involves the selective bromination at the α-carbon (C2) to yield 2-bromo-1-indanone. This intermediate is then subjected to amination to introduce the required amino group, followed by salt formation.

Caption: Proposed two-step synthesis of the target compound from 1-indanone.

Experimental Protocol (Predictive)

Step 1: Synthesis of 2-Bromo-1-indanone

-

Rationale: α-Bromination of ketones is a standard transformation. Using a reagent like copper(II) bromide or N-bromosuccinimide provides a reliable method for selective monobromination.[6]

-

To a solution of 1-indanone (1.0 eq) in a suitable solvent (e.g., ethyl acetate/chloroform mixture), add copper(II) bromide (approx. 2.2 eq).

-

Reflux the mixture with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide byproduct.

-

Wash the filtrate with water and saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-indanone, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Rationale: The bromide is a good leaving group, readily displaced by an amine nucleophile. Using ammonia directly can lead to over-alkylation. A more controlled approach, such as the Gabriel synthesis or using a protected ammonia equivalent followed by deprotection, is often preferred for higher yields. The final step involves treatment with hydrochloric acid to precipitate the desired salt.

-

Dissolve the 2-bromo-1-indanone (1.0 eq) from the previous step in a polar aprotic solvent like Dimethylformamide (DMF).

-

Add sodium azide (NaN₃, approx. 1.5 eq) and stir the mixture at room temperature. The reaction proceeds via an Sₙ2 mechanism to form 2-azido-1-indanone.

-

Once the reaction is complete (monitored by TLC), the azide intermediate is reduced. A common method is hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere or using a chemical reducing agent like triphenylphosphine in aqueous THF.

-

After the reduction is complete, the resulting free base (2-amino-1-indanone) is isolated.

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Predicted Spectroscopic Data

Full structural confirmation would rely on standard spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following key signals can be predicted.[7][8]

-

¹H NMR:

-

Aromatic Protons (4H): Complex multiplets expected in the range of δ 7.2-7.8 ppm. The proton ortho to the carbonyl group will likely be the most downfield.

-

Benzylic Protons (-CH₂-, 2H): The two protons at C3 are diastereotopic. They would likely appear as two separate signals (doublets of doublets) in the range of δ 3.0-3.6 ppm.

-

Methine Proton (-CH-, 1H): The proton at C2, adjacent to both the carbonyl and the ammonium group, would be significantly deshielded, likely appearing as a multiplet (e.g., a triplet or doublet of doublets) around δ 4.5-5.0 ppm.

-

Amine Protons (-NH₃⁺, 3H): A broad singlet, typically in the range of δ 8.0-9.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A characteristic peak for a ketone, expected around δ 195-205 ppm.

-

Aromatic Carbons (6C): Multiple signals in the δ 120-145 ppm region.

-

Methine Carbon (-CH-): The C2 carbon attached to the nitrogen would be found in the δ 50-60 ppm range.

-

Methylene Carbon (-CH₂-): The C3 carbon would likely appear in the δ 30-40 ppm range.

-

-

IR Spectroscopy:

-

N-H Stretch: Broad absorption band around 3000-3300 cm⁻¹ for the -NH₃⁺ group.

-

C=O Stretch: Strong, sharp absorption band around 1680-1700 cm⁻¹ for the conjugated ketone.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

-

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the dual reactivity of the α-amino ketone motif. This structure is a valuable building block in medicinal chemistry for constructing more complex heterocyclic systems.

Key Reaction Pathways

The primary amine offers a nucleophilic site for reactions such as acylation, alkylation, and reductive amination. The adjacent ketone provides an electrophilic center for reactions like condensation, Wittig reactions, and reduction to the corresponding alcohol. This dual functionality makes it an ideal precursor for creating libraries of substituted aminoindanols or fused heterocyclic systems like pyrazinoindoles.[9]

Caption: Potential reaction pathways for the 2-Amino-1-indanone scaffold.

Role in Drug Discovery

-

Scaffold for Bioactive Molecules: The indanone core is a key component of several approved drugs, most notably Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease.[1] Derivatives of indanone have shown a wide array of biological activities, including anticancer and antimicrobial properties.[1][2]

-

Aminoindan Precursor: The related compound, 2-aminoindan, is a well-known pharmacophore used in the development of drugs targeting the central nervous system, including treatments for neurological disorders.[4][10]

-

Privileged Fragment: The α-amino ketone functionality itself is present in numerous bioactive compounds. This molecule serves as a rigid scaffold that presents the amine and ketone functionalities in a defined spatial orientation, making it an attractive starting point for fragment-based drug design and the synthesis of targeted molecular probes.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of related compounds like 2-aminoindan hydrochloride and α-halo ketones, stringent safety precautions are warranted.[6][11]

-

Hazard Classification (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[5] All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder.

-

Incompatibility: Avoid contact with strong bases, which will neutralize the hydrochloride salt to the free base, and strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive characterization data is not abundant, its properties and reactivity can be reliably inferred from the well-understood chemistry of the 1-indanone scaffold and the α-amino ketone functional group. Its rigid framework and versatile functional handles make it an excellent starting material for the synthesis of novel heterocyclic systems and potential therapeutic agents, particularly in the field of neuroscience and oncology. Researchers employing this compound should proceed with a carefully designed synthetic plan and adhere to strict safety protocols.

References

-

This compound. CymitQuimica.

-

Safety Data Sheet for (1R,2R)-2-Aminoindan-1-ol hydrochloride. AK Scientific, Inc.

-

Safety Data Sheet for 2-Indanone. Thermo Fisher Scientific.

-

Safety Data Sheet for 1-Indanone. Sigma-Aldrich.

-

Safety Data Sheet for 2-Bromo-1-indanone. Thermo Fisher Scientific.

-

2-Aminoindan hydrochloride. Chem-Impex.

-

2-Aminoindan hydrochloride. PubChem, National Center for Biotechnology Information.

-

(2-AMino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride. ChemicalBook.

-

2-Aminoindane hydrochloride, 98%. Thermo Scientific Chemicals.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

-

CAS 1338-43-8 DataBase. ChemicalBook.

-

1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). LookChem.

-

¹H-NMR spectral data of compounds 1 & 2. ResearchGate.

-

Safety Data Sheet for 2-Aminoindane hydrochloride. Fisher Scientific.

-

Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.

-

(1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. PubChem, National Center for Biotechnology Information.

-

Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. National Center for Biotechnology Information.

-

NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate.

-

A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica.

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR). YouTube.

-

Recent developments in biological activities of indanones. ResearchGate.

-

Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a small molecule featuring the indanone core, a scaffold of significant interest in medicinal chemistry. While specific research on this particular hydrochloride salt is limited, its structural motifs—an α-amino ketone within a bicyclic aromatic system—suggest a rich potential for biological activity and synthetic utility. This guide provides a comprehensive analysis of its molecular structure, proposes a robust synthetic pathway, and predicts its spectral characteristics. Furthermore, by examining structurally related compounds, we explore its potential applications in drug discovery, offering a foundational resource for researchers poised to investigate this promising molecule.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of 2-amino-1-indanone. The presence of a primary amine, a ketone, and a dihydroindenone framework defines its chemical reactivity and potential biological interactions.

Structural Elucidation

The core of the molecule is a 1-indanone, a bicyclic structure where a cyclopentanone ring is fused to a benzene ring. The amine group is positioned at the alpha-carbon (position 2) relative to the carbonyl group. As a hydrochloride salt, the primary amine is protonated, forming an ammonium chloride salt, which typically enhances water solubility and crystalline stability.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.64 g/mol | [1] |

| CAS Number | 6941-16-8 | |

| Appearance | Expected to be a crystalline solid | General knowledge of hydrochloride salts |

| SMILES | C1C(C(=O)C2=CC=CC=C21)N | [2] |

| InChIKey | MFWNULQJIPYQAD-UHFFFAOYSA-N | [2] |

Note: It is crucial to distinguish this compound from 2-aminoindan hydrochloride (CAS: 2338-18-3), which lacks the ketone at position 1 and has a different molecular formula (C₉H₁₂ClN).[3][4] Much of the readily available literature refers to the latter, and researchers should exercise caution in data attribution.

Proposed Synthesis and Workflow

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: α-Bromination of 1-Indanone to 2-Bromo-1-indanone

This reaction is a standard acid-catalyzed α-halogenation of a ketone.

-

Dissolution: Dissolve 1-indanone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Bromination: Slowly add bromine (1 equivalent) dropwise to the solution at room temperature with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure 2-bromo-1-indanone.

Step 2: Amination of 2-Bromo-1-indanone to 2-Amino-1-indanone (Free Base)

This is a nucleophilic substitution reaction where the bromide is displaced by an amine source.

-

Ammonia Source: Use a concentrated solution of ammonia in a polar solvent like methanol or employ a protected amine equivalent followed by deprotection.

-

Reaction: Add 2-bromo-1-indanone to the ammonia solution at room temperature and stir. The reaction may require gentle heating to proceed at a reasonable rate.

-

Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonia and ammonium bromide.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free base, 2-amino-1-indanone.

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 2-amino-1-indanone free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Predicted Spectral Characterization

No published spectra for this compound are currently available. However, based on its structure, we can predict the key features of its NMR, IR, and Mass spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): A complex multiplet pattern corresponding to the four protons on the benzene ring.

-

α-Proton (δ ~4.5-5.0 ppm): A multiplet for the proton at C2, shifted downfield due to the adjacent ammonium and carbonyl groups.

-

Methylene Protons (δ ~3.0-3.5 ppm): Two diastereotopic protons at C3, likely appearing as a pair of doublets of doublets (dd) or a complex multiplet.

-

Ammonium Protons (δ > 8.0 ppm): A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will be characterized by the carbonyl signal and distinct aromatic and aliphatic carbons.

-

Carbonyl Carbon (C1, δ ~195-205 ppm): A characteristic downfield signal for the ketone.

-

Aromatic Carbons (δ ~120-140 ppm): Signals for the six carbons of the benzene ring.

-

α-Carbon (C2, δ ~50-60 ppm): The carbon bearing the amino group.

-

Methylene Carbon (C3, δ ~30-40 ppm): The aliphatic methylene carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the absorptions of the carbonyl and amino groups.

-

N-H Stretch (~3000-3200 cm⁻¹): Broad absorption due to the ammonium group.

-

C-H Stretch (Aromatic) (~3000-3100 cm⁻¹): Sharp peaks.

-

C-H Stretch (Aliphatic) (~2850-3000 cm⁻¹): Sharp peaks.

-

C=O Stretch (~1700-1720 cm⁻¹): A strong, sharp absorption characteristic of a five-membered ring ketone conjugated with an aromatic ring.[7][8]

-

C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several bands of variable intensity.

Mass Spectrometry (MS) (Predicted)

In ESI-MS, the compound is expected to show a prominent molecular ion peak for the free base.

-

Molecular Ion (M+H)⁺: An ion corresponding to the protonated free base (C₉H₉NO + H)⁺ at m/z 148.07.[2]

-

Fragmentation: Key fragmentation pathways for indanone derivatives often involve cleavage of the cyclopentanone ring and loss of small neutral molecules like CO.[9]

Potential Applications in Drug Discovery and Research

While direct biological studies of this compound are lacking, the indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5] Analogs of this molecule have shown a wide range of activities, suggesting promising avenues for future research.

Neurological Disorders

Many indanone derivatives are known to interact with targets in the central nervous system. For instance, donepezil, a well-known drug for Alzheimer's disease, features a substituted indanone core.[10] The structural similarity suggests that 2-amino-1-indanone derivatives could be investigated for activity as:

-

Cholinesterase inhibitors: Potentially for the symptomatic treatment of Alzheimer's disease.

-

Monoamine oxidase (MAO) inhibitors: Rasagiline, an anti-Parkinson's drug, is a propargylaminoindan derivative, highlighting the potential of the amino-indan framework in targeting MAO.

-

Adenosine receptor antagonists: Methoxy-substituted 2-benzylidene-1-indanone derivatives have been explored as A1 and A2A adenosine receptor antagonists for potential use in neurological conditions like Parkinson's disease.[11]

Anti-inflammatory Agents

Several studies have demonstrated the anti-inflammatory properties of indanone derivatives.[12][13] For example, 2-benzylidene-1-indanone derivatives have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α.[12] This suggests that this compound could be a valuable starting point for the development of novel anti-inflammatory drugs.

Synthetic Building Block

The presence of a primary amine and a ketone in a constrained bicyclic system makes this molecule a versatile intermediate for the synthesis of more complex molecules, including:

-

Fused heterocyclic systems with potential biological activities.

-

Spirocyclic compounds.

-

Libraries of derivatives for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound represents an under-explored area of chemical space with significant potential. Its straightforward synthesis from common starting materials and the established biological relevance of the indanone scaffold make it an attractive target for further investigation. Future research should focus on the validation of the proposed synthetic route, full spectral and structural characterization, and screening for biological activity, particularly in the areas of neurodegenerative and inflammatory diseases. This technical guide serves as a foundational document to stimulate and support such research endeavors.

References

-

Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

This compound (C9H9NO). PubChemLite. [Link]

-

2-Aminoindan hydrochloride | C9H12ClN | CID 122764. PubChem. [Link]

-

Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

-

Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC. [Link]

-

Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. ACS Publications. [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

-

Indanone synthesis. Organic Chemistry Portal. [Link]

-

ChemInform Abstract: Synthesis of 2-Amino-1-indanone from DL-Phenylalanine. ResearchGate. [Link]

-

Synthesis of indanone-based α-amino acids 121. ResearchGate. [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. National Institutes of Health (NIH). [Link]

-

The Synthesis of Derivatives of 1-Indanone and Indenone. ACS Publications. [Link]

-

Ketone infrared spectra. Chemistry LibreTexts. [Link]

-

The 2D NOESY NMR spectra of freeze-dried: (a) 2-indanone (1.0 eqv.) and... ResearchGate. [Link]

-

2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | C10H11ClN2O. PubChem. [Link]

-

1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. [Link]

-

Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. MDPI. [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. [Link]

-

IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]

-

Recent developments in biological activities of indanones. Semantic Scholar. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. PubChemLite - this compound (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Aminoindan hydrochloride | C9H12ClN | CID 122764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L14083.03 [thermofisher.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments in biological activities of indanones. | Semantic Scholar [semanticscholar.org]

- 11. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride

Introduction

Overview of this compound

This compound is a synthetic organic compound featuring a core indanone structure—a bicyclic framework combining a benzene ring and a cyclopentanone ring. The placement of an amino group at the alpha-position relative to the carbonyl group makes it a valuable α-amino ketone. Supplied as a hydrochloride salt, the compound exhibits increased stability and solubility in aqueous media, which is advantageous for various laboratory applications. Its chemical structure is a rigid analog of phenethylamine, a common motif in many biologically active molecules.[1]

Significance and Applications

The primary significance of this compound lies in its role as a versatile intermediate in medicinal chemistry and drug development. The indanone scaffold is present in numerous pharmacologically active agents. This specific compound serves as a key building block for more complex molecules, particularly in the synthesis of psychoactive compounds and potential therapeutics targeting the central nervous system.[2] Its structural features allow for further chemical modifications at the amino and carbonyl groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound is presented below.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 6941-16-8 | [3][4] |

| Molecular Formula | C₉H₁₀ClNO | [3][4] |

| Molecular Weight | 183.63 g/mol | [4] |

| Appearance | Solid | [5] |

| Monoisotopic Mass | 147.06842 Da (for free base) | [6] |

Synthesis Methodology

Retrosynthetic Analysis and Strategy Selection

The synthesis of this compound logically begins from the commercially available and structurally related precursor, 1-indanone.[7] The core challenge is the introduction of an amino group at the C2 position, which is alpha to the carbonyl. A robust and widely employed strategy for this transformation is the oximation of the ketone followed by reduction.

This two-step sequence is often preferred due to the stability of the oxime intermediate and the availability of various reducing agents that can selectively reduce the C=N bond to an amine. The final step involves the conversion of the resulting free amine to its hydrochloride salt to enhance stability.

Detailed Reaction Mechanism

The synthesis proceeds through two primary transformations:

-

Oximation: 1-Indanone reacts with hydroxylamine (typically from hydroxylamine hydrochloride) in the presence of a base. The reaction is a classic condensation. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-indanone. A carbinolamine intermediate is formed, which then dehydrates to yield the stable 1-indanone oxime. The base is crucial for neutralizing the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine needed for the reaction.[8]

-

Reduction: The C=N bond of the oxime is subsequently reduced to a C-N single bond. Catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) is a common and effective method. The hydrogen adsorbs onto the catalyst surface and adds across the double bond, yielding the primary amine. This method is often clean and high-yielding.

Experimental Protocol

Step A: Synthesis of 1-Indanone Oxime from 1-Indanone [8]

-

To a stirred solution of 1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The use of sodium acetate as a mild base is critical to buffer the reaction and free the hydroxylamine nucleophile.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add water to the residue to precipitate the crude product. The oxime is typically a solid with low aqueous solubility.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 1-indanone oxime.

Step B: Reduction of 1-Indanone Oxime to 2-Amino-2,3-dihydro-1H-inden-1-one

-

Dissolve the 1-indanone oxime (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. The reduction is typically complete within 12-24 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-2,3-dihydro-1H-inden-1-one as a free base.

Step C: Formation of this compound

-

Dissolve the crude free base in a minimal amount of a non-protic solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath (0 °C).

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Analytical Characterization

Overview of Analytical Strategy

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized this compound. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides comprehensive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region should display complex multiplets for the four protons on the benzene ring. The aliphatic region is more diagnostic, showing a methine proton (CH-N) and a pair of diastereotopic methylene protons (CH₂), which will likely appear as complex multiplets due to spin-spin coupling.[9]

-

¹³C NMR Analysis: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) at a downfield shift (typically >190 ppm), several signals in the aromatic region (120-140 ppm), and aliphatic signals for the methine and methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the final product should exhibit characteristic absorption bands. A strong, sharp absorption corresponding to the C=O stretch of the ketone is expected around 1700-1720 cm⁻¹. Broad absorptions in the range of 2400-3200 cm⁻¹ are characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺). Aromatic C=C and C-H stretching bands will also be present.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When analyzed, the hydrochloride salt will typically show the mass of the protonated free base. The expected [M+H]⁺ ion for the free base (C₉H₉NO) would have a mass-to-charge ratio (m/z) of approximately 148.07.[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Summary of Expected Characterization Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2-7.8 ppm (multiplets) | Protons on the benzene ring. |

| Aliphatic CH-N | ~ δ 4.5-5.0 ppm (multiplet) | Methine proton alpha to both the carbonyl and amino group. | |

| Aliphatic CH₂ | ~ δ 3.0-3.5 ppm (multiplets) | Diastereotopic methylene protons of the five-membered ring. | |

| ¹³C NMR | Carbonyl Carbon | δ >190 ppm | Ketone C=O group. |

| Aromatic Carbons | δ 120-145 ppm | Six distinct signals for the benzene ring carbons. | |

| Aliphatic Carbons | δ 40-60 ppm | CH and CH₂ carbons in the cyclopentanone ring. | |

| IR | N-H Stretch | 2400-3200 cm⁻¹ (broad) | Characteristic of an ammonium (R-NH₃⁺) salt. |

| C=O Stretch | 1700-1720 cm⁻¹ (strong, sharp) | Ketone carbonyl group.[10] | |

| Aromatic C=C | 1450-1600 cm⁻¹ | Benzene ring stretching vibrations. | |

| MS (ESI+) | [M+H]⁺ | m/z ≈ 148.07 | Protonated molecular ion of the free base (C₉H₁₀NO⁺).[6] |

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound from 1-indanone. The described methodology, involving oximation followed by reduction, is a standard and scalable approach in synthetic organic chemistry. The comprehensive characterization strategy, employing NMR, IR, and MS, provides a robust framework for verifying the identity and purity of the final product. This ensures that researchers and drug development professionals can produce and validate this key chemical intermediate with a high degree of confidence for its use in further synthetic applications.

References

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. Details for Aminoindanes [unodc.org]

- 3. This compound [cymitquimica.com]

- 4. This compound,(CAS# 6941-16-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - this compound (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 7. 1-Indanone - Wikipedia [en.wikipedia.org]

- 8. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

A Technical Guide to the Spectral Analysis of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride

For researchers and professionals in drug development, the precise structural elucidation of novel or intermediary compounds is a cornerstone of progress. 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, a derivative of the biologically significant 1-indanone scaffold, represents a key building block in the synthesis of various pharmaceutical agents.[1][2][3] Its structural integrity is paramount, and a thorough understanding of its spectral characteristics is essential for quality control, reaction monitoring, and regulatory compliance.

This in-depth guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific salt, this paper leverages a combination of theoretical principles, predictive data, and comparative analysis with the parent compound, 1-indanone, to offer a robust and scientifically grounded interpretation.

Molecular Structure and Key Features

The structural framework of this compound combines a rigid bicyclic system with key functional groups that dictate its spectral signature. The indanone core consists of a benzene ring fused to a cyclopentanone ring. The presence of an amino group at the C2 position, which exists as a hydrochloride salt, and a ketone at the C1 position, introduces distinct electronic and steric environments that are readily probed by spectroscopic methods.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions. The electron-withdrawing nature of the carbonyl group and the protonated amine significantly influences the chemical shifts of nearby protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic (H4, H5, H6, H7) | 7.4 - 7.9 | Multiplet (m) | The proton ortho to the carbonyl (H7) is expected to be the most downfield. The remaining aromatic protons will appear as a complex multiplet. |

| Methine (H2) | 4.5 - 5.0 | Multiplet (m) | Deshielded due to the adjacent C=O and -NH3+ groups. Will show coupling to the two diastereotopic C3 protons. |

| Methylene (H3a, H3b) | 3.2 - 3.8 | Multiplets (m) | These protons are diastereotopic due to the adjacent chiral center (C2). They will appear as two separate multiplets, each coupling with H2 and geminally with each other. |

| Amine (-NH3+) | 8.5 - 9.5 | Broad Singlet (br s) | The protons on the nitrogen are expected to be significantly downfield and may appear as a broad signal due to exchange and quadrupolar effects. |

Expertise & Causality:

-

Aromatic Region: The carbonyl group's deshielding cone effect and electron-withdrawing nature will shift the ortho proton (H7) significantly downfield compared to the other aromatic protons.[4]

-

Aliphatic Protons: The C2 proton is attached to a chiral center, rendering the adjacent C3 methylene protons diastereotopic. This non-equivalence is a key structural validation point and means they will have different chemical shifts and will couple to each other (geminal coupling).[4]

-

Amine Protons: In the hydrochloride salt form, the amine is protonated (-NH3+). These protons are acidic and often exchange with trace water in the solvent (e.g., DMSO-d6), leading to signal broadening. Their chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The carbon spectrum provides a count of unique carbon environments and information about their electronic nature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C1) | 195 - 205 | The most downfield signal, characteristic of a ketone carbonyl conjugated with an aromatic ring. |

| Aromatic (C4, C5, C6, C7) | 125 - 138 | Four distinct signals are expected in the aromatic region. |

| Aromatic (C3a, C7a) | 135 - 155 | The quaternary carbons at the ring junction. C7a, being adjacent to the C=O, will be further downfield. |

| Methine (C2) | 55 - 65 | The carbon bearing the amino group. |

| Methylene (C3) | 30 - 40 | The aliphatic methylene carbon. |

Expertise & Causality: The assignment of carbon signals is based on established chemical shift ranges for similar functional groups.[5] The carbonyl carbon (C1) is the most deshielded due to the electronegativity of the oxygen atom. The carbons of the aromatic ring will have shifts typical for a substituted benzene ring, while the aliphatic carbons (C2, C3) will be in the upfield region.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The analysis for the target compound is best understood by comparing its expected spectrum to that of the parent compound, 1-indanone.[6]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes & Comparison to 1-Indanone |

| N-H Stretch (-NH3+) | 3000 - 3200 | Strong, Broad | This is a key new feature not present in 1-indanone. It will appear as a broad band overlapping with the C-H stretches. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Similar to 1-indanone. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Similar to 1-indanone. |

| C=O Stretch (Ketone) | 1690 - 1710 | Strong | In 1-indanone, this peak is around 1715 cm⁻¹. The presence of the adjacent electron-withdrawing amino group may slightly lower this frequency. |

| N-H Bend (-NH3+) | 1500 - 1600 | Medium-Strong | A characteristic absorption for ammonium salts, absent in 1-indanone. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | A series of peaks, characteristic of the benzene ring, similar to 1-indanone. |

Expertise & Causality: The most diagnostic feature distinguishing the hydrochloride salt from its parent ketone is the appearance of strong, broad absorptions for the N-H stretching and bending vibrations of the ammonium group (-NH3+).[7] The carbonyl (C=O) stretch remains a prominent feature, confirming the ketone's presence. The exact position can be subtly influenced by intramolecular hydrogen bonding with the nearby ammonium group.

Part 3: Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which acts as a molecular fingerprint.

Predicted Data (based on PubChemLite for the free base C₉H₉NO, MW: 147.07):

-

[M+H]⁺: 148.07570

-

[M+Na]⁺: 170.05764

The molecular weight of the hydrochloride salt is 183.63 g/mol .[8] However, in typical MS experiments (like ESI), the spectrum often shows the mass of the protonated free base (the molecular ion of C₉H₉NO plus a proton), which would be m/z 148.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion (m/z 147 for the free base) is dictated by the most stable resulting cations and neutral losses. Alpha-cleavage adjacent to the carbonyl and amino groups is a common and predictable fragmentation route.[9][10]

Caption: Proposed MS Fragmentation Pathway for 2-Aminoindan-1-one.

Expertise & Causality:

-

Molecular Ion (m/z 147): The initial radical cation formed upon ionization.

-

Loss of CO (m/z 119): A common fragmentation for cyclic ketones, where the carbonyl group is expelled as a neutral carbon monoxide molecule.

-

Alpha-Cleavage (m/z 105): A highly favorable cleavage occurs at the C1-C2 bond. This is driven by the stability of the resulting benzoyl cation ([C₇H₅O]⁺). This is often a major peak in the spectrum.

-

Formation of Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can further lose a molecule of carbon monoxide to form the stable phenyl cation ([C₆H₅]⁺).

Part 4: Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectral data discussed. These protocols represent best practices in the field of small molecule characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1 Hz for ¹³C). Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[11]

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

Scan over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode.

-

Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the molecular ion.

-

-

Tandem MS (MS/MS) for Fragmentation:

-

Select the protonated molecular ion (e.g., m/z 148) as the precursor ion.

-

Subject the precursor ion to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon).

-

Acquire the spectrum of the resulting fragment ions to confirm the fragmentation pathway.

-

Caption: Workflow for Spectroscopic Analysis.

References

-

(No author given). (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH. Retrieved from [Link]

-

Takahashi, K., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

(No author given). (n.d.). Mass Spectrometry. MSU Chemistry. Retrieved from [Link]

-

(No author given). (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Human Metabolome Database. Retrieved from [Link]

-

(No author given). (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Gardikis, K., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Retrieved from [Link]

-

(No author given). (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

-

(No author given). (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

-

Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

-

(No author given). (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Biavatti, M. W., et al. (2007). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO. Retrieved from [Link]

-

(No author given). (n.d.). 2-Aminoethanol hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Kóti, J., et al. (2012). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Retrieved from [Link]

-

(No author given). (n.d.). (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. PubChem. Retrieved from [Link]

-

Szymański, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Retrieved from [Link]

- (No author given). (2003). US Patent for Process for preparing 1-indanones. Google Patents.

-

(No author given). (n.d.). 1-Indanone. Wikipedia. Retrieved from [Link]

-

Desai, S. (2020). ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. Zenodo. Retrieved from [Link]

-

(No author given). (n.d.). 1-Indanone. PubChem. Retrieved from [Link]

-

(No author given). (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

-

(No author given). (n.d.). Cas 51135-91-2,4-AMINO-1-INDANONE. LookChem. Retrieved from [Link]

-

(No author given). (n.d.). Spectrum Two FT-IR Spectrometer. PerkinElmer. Retrieved from [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Indanone - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [cymitquimica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pesystems.cz [pesystems.cz]

Biological activity of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

An In-depth Technical Guide to the Biological Activity of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

This guide provides a detailed exploration of the known and inferred biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological potential of this unique molecular scaffold. By synthesizing data from structurally related compounds and foundational pharmacological principles, this document offers a comprehensive perspective on its potential mechanisms of action and therapeutic applications.

Introduction: A Hybrid Scaffold of Pharmacological Interest

This compound (CAS: 6941-16-8) is a fascinating molecule that merges two pharmacologically significant scaffolds: the 2-aminoindan core and the 1-indanone framework.[1][2] This unique combination suggests a complex biological profile, potentially interacting with a range of physiological targets. The 2-aminoindan structure is a rigid analog of amphetamine and is known for its interaction with monoamine transporters, while the 1-indanone core is present in a variety of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[3][4]

This guide will deconstruct the biological activities of these parent scaffolds to build a predictive pharmacological profile for this compound. We will delve into its potential as a modulator of central nervous system activity and explore methodologies for its empirical investigation. This compound is primarily utilized as a versatile building block in organic synthesis for the development of psychoactive drugs and compounds targeting neurological disorders.[5]

Deconstruction of the Core: Insights from Structural Analogs

To understand the potential biological activity of this compound, it is essential to first analyze the well-documented pharmacology of its constituent parts.

The 2-Aminoindan Scaffold: A Modulator of Monoamine Systems

The 2-aminoindan (2-AI) moiety is the defining feature of a class of compounds known for their potent effects on the central nervous system. These compounds primarily act as monoamine releasing agents and reuptake inhibitors, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][7] The parent compound, 2-AI, is a selective substrate for NET and DAT, leading to stimulant effects similar to amphetamine.[3][8]

Substitutions on the indan ring system can dramatically alter the potency and selectivity of these compounds, particularly towards the serotonin transporter.[6][9] This highlights the tunability of the 2-aminoindan scaffold for achieving specific pharmacological profiles, from stimulant-like to entactogen-like effects.[9]

Table 1: Monoamine Transporter Activity of Select 2-Aminoindan Derivatives | Compound | Monoamine Release (EC50, nM) | Reference | | :--- | :--- | :--- | | | Serotonin (SERT) | Norepinephrine (NET) | Dopamine (DAT) | | | 2-Aminoindan (2-AI) | >10,000 | 86 | 439 |[3][8] | | MDAI | 114 | 117 | 1,334 |[3] | | MMAI | 31 | 3,101 | >10,000 |[3] | | 5-MeO-AI (MEAI) | 134 | 861 | 2,646 |[3] |

EC50 (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of its maximal effect in releasing the respective monoamine.

In addition to their primary action on monoamine transporters, some 2-aminoindan derivatives show affinity for other receptors, such as α2-adrenergic and 5-HT2B receptors, which can further modulate their overall pharmacological effects.[6][9]

The 1-Indanone Scaffold: A Framework for Diverse Bioactivity

The 1-indanone core is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities.[10] This scaffold is a key component in drugs targeting a variety of conditions, demonstrating its versatility and importance in drug design.[4]

Prominent examples of biologically active 1-indanones include:

-

Donepezil : A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[11]

-

Antiviral and Antibacterial Agents : Certain 1-indanone derivatives have shown efficacy against various pathogens.[4]

-

Anti-inflammatory and Analgesic Compounds : The rigid structure of the indanone ring has been exploited to develop potent anti-inflammatory and pain-relieving agents.[4][12]

-

Anticancer Drugs : The 1-indanone framework has served as a template for the synthesis of novel compounds with cytotoxic activity against cancer cell lines.[4]

The presence of the ketone group at the 1-position of the indan ring in this compound suggests that it may also possess biological activities beyond monoamine modulation, warranting a broader screening approach in its pharmacological evaluation.

Predicted Biological Profile and Mechanism of Action

By integrating the pharmacological knowledge of its parent scaffolds, we can hypothesize a multi-target biological profile for this compound. The primary amine at the 2-position suggests a likely interaction with monoamine transporters. The presence of the ketone at the 1-position, however, may modulate this interaction compared to other 2-aminoindanes and could introduce affinities for other biological targets.

Hypothesized Mechanism of Action:

-

Monoamine Transporter Interaction : The compound is predicted to act as a substrate for DAT, NET, and possibly SERT, leading to the release and inhibition of reuptake of dopamine, norepinephrine, and serotonin. This would classify it as a monoamine releasing agent and/or a reuptake inhibitor.[13]

-

Receptor Modulation : It may exhibit affinity for adrenergic and serotonergic receptors, further shaping its neuropharmacological profile.[6]

-

Enzyme Inhibition : Given the diverse activities of indanones, the potential for inhibition of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase should not be discounted, although this is less certain than its interaction with monoamine transporters.[11][13][14]

Below is a diagram illustrating the potential interaction of this compound with a presynaptic monoaminergic neuron.

Caption: Predicted interaction with monoaminergic systems.

Potential Therapeutic and Research Applications

The unique structural characteristics of this compound make it a valuable tool for both therapeutic development and basic neuroscience research.

-

Scaffold for Drug Discovery : Its hybrid nature provides a novel starting point for the development of drugs targeting neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder, where modulation of monoamine systems is a key therapeutic strategy.[5][15]

-

Research Tool : As a potential modulator of monoamine transporters with a unique profile, this compound can be used to probe the structure and function of these transporters and to study the downstream effects of monoamine release.[5]

-

Analgesic and Anti-inflammatory Research : Given the known analgesic and anti-inflammatory properties of some 2-aminoindans and 1-indanones, this compound could be investigated for its potential in pain management.[12][16]

Key Experimental Workflow: Monoamine Transporter Uptake Assay

To empirically determine the interaction of this compound with monoamine transporters, a radiolabeled substrate uptake assay is a foundational experiment. This assay measures the ability of the compound to inhibit the uptake of a radioactive monoamine or monoamine analog into cells expressing the specific transporter.

Caption: Workflow for monoamine transporter uptake assay.

Step-by-Step Protocol

-

Cell Culture : Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to ~90% confluency.

-

Rationale: HEK293 cells provide a clean system to study the function of a single, exogenously expressed transporter without interference from other neuronal proteins.

-

-

Cell Plating : Cells are harvested and seeded into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Rationale: A 96-well format allows for high-throughput screening of multiple concentrations of the test compound.

-

-

Compound Addition : A dilution series of this compound is prepared in assay buffer. The cell culture medium is removed, and the cells are washed before adding the different concentrations of the compound.

-

Rationale: A concentration-response curve is necessary to determine the potency (IC50) of the compound.

-

-

Radiolabeled Substrate Addition : A known concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is added to each well.

-

Rationale: The radiolabel allows for sensitive and quantitative measurement of substrate uptake into the cells.

-

-

Incubation : The plate is incubated for a short period (e.g., 10-20 minutes) at 37°C.

-

Rationale: This allows for transporter-mediated uptake of the radiolabeled substrate. The time is kept short to measure the initial rate of uptake.

-

-

Termination of Uptake : The assay is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.

-

Rationale: Low temperature and removal of the substrate stop the transporter activity, trapping the accumulated radioactivity inside the cells.

-

-

Cell Lysis and Scintillation Counting : A lysis buffer is added to each well to dissolve the cells. The lysate is then transferred to scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Rationale: This step measures the amount of radiolabeled substrate that was transported into the cells.

-

-

Data Analysis : The data are analyzed using non-linear regression to fit a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

-

Rationale: The IC50 value is a key measure of the compound's potency as a transporter inhibitor.

-

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of stimulant and diverse pharmacophore chemistry. Based on its structural components, it is strongly predicted to be a modulator of monoamine transporters, with the potential for a wider range of biological activities. Empirical validation through in vitro assays, such as monoamine transporter uptake and release assays, followed by broader receptor screening and in vivo behavioral studies, is essential to fully elucidate its pharmacological profile. The insights gained from such studies will not only define the therapeutic potential of this specific compound but also enrich our understanding of the structure-activity relationships within the broader class of aminoindanes and indanones.

References

-

ResearchGate. (2025). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors | Request PDF. [Link]

- Google Patents. (n.d.). WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement.

-

PubMed. (1973). 2-Aminoindans of pharmacological interest. [Link]

-

PubMed. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. [Link]

-

Wikipedia. (n.d.). 2-Aminoindane. [Link]

-

ResearchGate. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. [Link]

-

UNODC. (n.d.). Details for Aminoindanes. [Link]

-

PubMed Central. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Serotonin releasing agent. [Link]

-

PubChem. (n.d.). 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one. [Link]

- Google Patents. (n.d.).

-

Der Pharma Chemica. (n.d.). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). [Link]

-

PubMed. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

ResearchGate. (n.d.). Recent developments in biological activities of indanones | Request PDF. [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]

-

PubMed. (1978). 2-(Alkoxyaryl)-2-imidazoline monoamine oxidase inhibitors with antidepressant activity. [Link]

-

PubChem. (n.d.). Donepezil-d7 Hydrochloride. [Link]

-

Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

-

PubChem. (n.d.). Donepezil. [Link]

-

PubMed. (2009). 1- or 3-(3-Amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones: potent, selective, and orally efficacious norepinephrine reuptake inhibitors. [Link]

-

NIH. (n.d.). 1-(3-Amino-1H-inden-2-yl)ethanone. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound,(CAS# 6941-16-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Aminoindans of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 14. 2-(Alkoxyaryl)-2-imidazoline monoamine oxidase inhibitors with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement - Google Patents [patents.google.com]

- 16. CA2826648C - Aminoindane compounds and use thereof in treating pain - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, a molecule of significant interest to the pharmaceutical and organic synthesis communities, represents a core structural motif with considerable potential in drug development. Its rigid, bicyclic framework, incorporating a ketone and an amine, provides a versatile scaffold for the design of novel therapeutic agents. This guide offers a comprehensive technical overview of its synthesis, chemical and physical properties, analytical characterization, and its burgeoning role in medicinal chemistry, particularly in the development of treatments for neurodegenerative disorders. The hydrochloride salt form is of particular importance as it enhances the stability and aqueous solubility of the parent compound, a common strategy for amine-containing pharmaceuticals.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application in research and development.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 6941-16-8 | [1] |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.64 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in water (expected) | Inferred from hydrochloride salt nature |

| InChI Key | AORFTSYQWUGEFL-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and purity requirements. A common and well-documented approach involves the intramolecular Friedel-Crafts acylation of a suitably protected amino acid precursor.

Detailed Synthetic Protocol: From Phenylalanine to the Target Molecule

This protocol outlines a robust method starting from readily available DL-phenylalanine. The key steps involve the protection of the amino group, intramolecular cyclization, and subsequent deprotection and salt formation.

Step 1: N-Phthaloyl Protection of DL-Phenylalanine

-

Rationale: The primary amine of phenylalanine is highly reactive and would interfere with the subsequent Friedel-Crafts acylation. The phthaloyl group provides a stable, robust protecting group that can be removed under acidic conditions.

-

Procedure:

-

Combine DL-phenylalanine and phthalic anhydride in a round-bottom flask.

-

Heat the mixture to melting under a low vacuum. This facilitates the removal of water generated during the condensation reaction, driving the equilibrium towards the protected product.

-

Continue heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield N-phthaloylphenylalanine.

-

Step 2: Intramolecular Friedel-Crafts Acylation

-

Rationale: This is the key ring-forming step. A strong Brønsted acid catalyst, such as polyphosphoric acid (PPA), is employed to promote the electrophilic attack of the carboxylic acid-derived acylium ion onto the aromatic ring.

-

Procedure:

-

Add N-phthaloylphenylalanine to polyphosphoric acid in a reaction vessel equipped with a mechanical stirrer.

-

Heat the mixture to approximately 130°C. PPA serves as both the catalyst and the solvent in this reaction.

-

Maintain the temperature and stir until the starting material is consumed (monitoring by TLC).

-

Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain 2-phthalimido-1-indanone.

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Rationale: The final step involves the removal of the phthaloyl protecting group to liberate the free amine, which is then immediately protonated to form the stable hydrochloride salt.

-

Procedure:

-

Suspend 2-phthalimido-1-indanone in a mixture of acetic acid and concentrated hydrochloric acid.

-

Reflux the mixture for several hours (typically 8-10 hours) to ensure complete hydrolysis of the phthalimide.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture, which may result in the precipitation of the hydrochloride salt.

-

Filter the solid product, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry under vacuum to yield this compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

While a comprehensive, publicly available dataset of experimental spectra for this specific compound is limited, the expected spectral features can be inferred from the analysis of its core structure and related compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), alpha-proton (multiplet), methylene protons (diastereotopic multiplets), and a broad singlet for the ammonium protons. |

| ¹³C NMR | Carbonyl carbon (~200-210 ppm), aromatic carbons (~120-150 ppm), alpha-carbon, and methylene carbon. |

| IR Spectroscopy | Carbonyl (C=O) stretch (~1700 cm⁻¹), N-H stretching of the ammonium salt (broad band, ~2500-3000 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The mass spectrum would show the molecular ion of the free base (C₉H₉NO) at m/z 147.07. |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for monitoring reaction progress.

A Representative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-